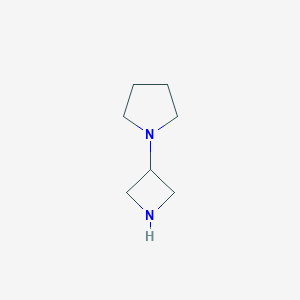

1-(氮杂环丁-3-基)吡咯烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(Azetidin-3-yl)pyrrolidine is a chemical compound with the molecular formula C7H14N2 . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . The compound is typically stored at room temperature and appears as a powder .

Molecular Structure Analysis

The molecular structure of 1-(Azetidin-3-yl)pyrrolidine is characterized by a pyrrolidine ring attached to an azetidine ring . The compound has a molecular weight of 199.12 .Chemical Reactions Analysis

While specific chemical reactions involving 1-(Azetidin-3-yl)pyrrolidine are not detailed in the literature, pyrrolidine derivatives are known to be versatile scaffolds in the synthesis of biologically active compounds .科学研究应用

Medicinal Chemistry

Spiro-heterocycles, such as spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives, have received special attention in medicinal chemistry due to their promising biological activity . They exhibit diversified biological and pharmacological activity in addition to their therapeutic properties .

Synthesis of Spirocyclic Compounds

Spirocyclic compounds are characterized by having two rings sharing the same atom, the quaternary spiro carbon . The inherent rigidity of spirocyclic compounds causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .

Antibacterial and Antifungal Activities

Spiro[azetidine-2,3’-indole]-2’,4(1’H)-dione derivatives showed antibacterial and antifungal activities . The antibacterial activity of all the compounds against Staphylococcus aureus as Gram-positive, Escherichia coli and Pseudomonas aeruginosa as Gram-negative bacteria showed good potencies which are comparable to control drugs amoxicillin, gentamycin, and streptomycin .

Anthelmintic Potency

Similar structure II (Fig. 2) have shown anthelmintic potency and were evaluated versus standard albendazole .

Synthesis of Amino Acids, Alkaloids and Toxoids

Over the years, β-lactams have also emerged as versatile building blocks (β-lactam synthon method) for the synthesis of amino acids, alkaloids and toxoids with potential biological properties .

Structural Analogue for 4-Aminobutanoic Acid (GABA)

(Azetidin-3-yl)acetic acid VIII could be used as a structural analogue for 4-aminobutanoic acid (GABA) .

Preparation of Pharmaceutically Active Agents

(3-Arylazetidin-3-yl)acetates IX and X are used for the preparation of pharmaceutically active agents, including the positive allosteric modulators of GABA A receptors .

安全和危害

The compound is associated with several hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/clothing/eye protection/face protection .

未来方向

The use of pyrrolidine derivatives in drug discovery is a promising area of research . The unique properties of these compounds, such as their ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring, make them versatile scaffolds for the development of novel biologically active compounds .

属性

IUPAC Name |

1-(azetidin-3-yl)pyrrolidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2/c1-2-4-9(3-1)7-5-8-6-7/h7-8H,1-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUSISHXBHVFQPM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2CNC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40438101 |

Source

|

| Record name | 1-azetidin-3-ylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40438101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Azetidin-3-yl)pyrrolidine | |

CAS RN |

149105-96-4 |

Source

|

| Record name | 1-azetidin-3-ylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40438101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。